4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide
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Overview
Description
This compound is a pyrazoline derivative . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50 °C and stirred for 3 hours, giving an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Chemical Reactions Analysis
The compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .Physical and Chemical Properties Analysis
The compound is an orange solution when synthesized . More detailed physical and chemical properties could not be found in the available literature.Scientific Research Applications
Photodynamic Therapy Applications
One of the prominent applications of derivatives similar to the queried compound involves their use in photodynamic therapy (PDT) for cancer treatment. The synthesis of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base has been reported. These derivatives exhibit high singlet oxygen quantum yields, essential for effective PDT. Their photophysical and photochemical properties suggest their potential as Type II photosensitizers for cancer treatment, highlighting their remarkable solubility, fluorescence properties, and singlet oxygen generation capabilities (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Carbonic Anhydrase Enzymes
Derivatives of the compound have been studied for their inhibition effects on carbonic anhydrase I and II isoenzymes. Specifically, 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed promising Ki values, indicating their potential as inhibitors for detailed carbonic anhydrase inhibition studies. These findings suggest their application in designing new therapeutic agents for conditions where carbonic anhydrase activity is a contributing factor (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).
Antimicrobial and Anti-inflammatory Applications
The compound's derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Notably, some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole demonstrated superior anti-inflammatory activity compared to indomethacin in both local and systemic assays. Additionally, these compounds showed promising antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating their potential as novel antimicrobial agents with enhanced gastrointestinal safety profiles (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIBDYXZBXLFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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